(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound is a structurally complex thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:
- A thiazolo[3,2-a]pyrimidine backbone, which is known for its pharmacological relevance in drug discovery .
- An (E)-configured methylene bridge at the C2 position, linking the core to a 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl substituent. The E-configuration introduces steric and electronic distinctions compared to Z-isomers .
- A 4-(dimethylamino)phenyl group at the C5 position, which enhances electron-donating properties and may improve solubility relative to halogenated analogs .
- A 7-methyl group and ethyl ester at the C6 position, contributing to lipophilicity and metabolic stability.
The molecular formula is C26H31N5O3S (MW: 493.6 g/mol), with a SMILES string reflecting its intricate substitution pattern . While experimental data on its physicochemical properties (e.g., melting point, solubility) are unavailable, structural analogs suggest moderate polarity and crystalline solid-state behavior .
Properties
IUPAC Name |
ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3S/c1-8-30-17(5)20(15(3)28-30)14-21-24(32)31-23(18-10-12-19(13-11-18)29(6)7)22(25(33)34-9-2)16(4)27-26(31)35-21/h10-14,23H,8-9H2,1-7H3/b21-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFZCZGUBKJPEX-KGENOOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidines, a class of compounds known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo[3,2-a]pyrimidine core with various substituents that enhance its biological activity. The structural components include:
- Thiazolo[3,2-a]pyrimidine nucleus
- Dimethylamino phenyl group
- Methylene linkage to a pyrazole moiety
Anticancer Activity
Thiazolo[3,2-a]pyrimidines have been reported to exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds in this category have shown high cytotoxicity against various cancer cell lines. Research indicates that derivatives with specific substitutions can exhibit IC50 values comparable to established chemotherapeutics like Sorafenib and Doxorubicin .
Antimicrobial Activity
The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives has been widely studied:
- In vitro Studies : Various studies have demonstrated moderate to high antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The presence of electron-donating groups like dimethylamino enhances this activity .
Anti-inflammatory Activity
Thiazolo[3,2-a]pyrimidines are also recognized for their anti-inflammatory properties:
- Mechanism of Action : These compounds inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Some derivatives have shown selectivity for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects .
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of several thiazolo[3,2-a]pyrimidine derivatives against cervical and prostate cancer cell lines. The results indicated that certain compounds exhibited up to two times higher cytotoxicity compared to standard treatments .
Antimicrobial Screening
Another research effort focused on the synthesis and antimicrobial screening of new thiazolo[3,2-a]pyrimidine derivatives. Compounds were tested against a panel of bacterial and fungal strains, revealing promising results with some derivatives showing MIC values lower than those of reference antibiotics .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C₃₁H₃₉N₃O₃S
- Molecular Weight : 493.6 g/mol
Structural Characteristics
The compound features a thiazolo[3,2-a]pyrimidine core structure, which is known for its diverse biological activities. The presence of dimethylamino and pyrazole groups enhances its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer properties:
- Mechanism of Action : These compounds may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Case Studies :
Antimicrobial Properties
Some derivatives of thiazolo[3,2-a]pyrimidines have shown antimicrobial activity against bacterial strains:
- In vitro Studies : Tests indicate that certain modifications to the structure can enhance antibacterial efficacy.
- Potential Applications : Could be developed into new antibiotics or antimicrobial agents .
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Antimicrobial | 25 | |
| Compound C | Anticancer | 10 |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Thiazole precursor |
| 2 | Nucleophilic Substitution | Dimethylamine |
| 3 | Condensation | Ethyl-pyrazole |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological activities, influenced by substituent variations. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Key Insights:
Substituent Effects on Bioactivity: The dimethylamino group in the target compound likely improves aqueous solubility and interaction with polar enzyme active sites, contrasting with the 4-chlorophenyl group in , which prioritizes hydrophobic interactions. Pyrazole vs.
Crystallographic Behavior: Analogs like exhibit significant dihedral angles (e.g., 80.94° between fused rings) and hydrogen-bonded networks, suggesting that the target compound may form similar supramolecular architectures, albeit influenced by its dimethylamino group .
Synthetic Pathways :
- The target compound’s synthesis likely mirrors methods for analogs, involving condensation of aldehyde derivatives (e.g., 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde) with thiazolo-pyrimidine precursors in refluxing acetic acid/acetic anhydride .
Preparation Methods
Biginelli Reaction for Intermediate Formation
Ethyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate serves as the precursor. This compound is synthesized by refluxing ethyl acetoacetate, 4-(dimethylamino)benzaldehyde, and thiourea in ethanol with catalytic HCl. The reaction proceeds via the formation of a carbamate intermediate, followed by cyclization to yield the dihydrothiazolopyrimidine.
Cyclization to Thiazolo[3,2-a]pyrimidine
Bromomalononitrile is employed to cyclize the dihydrothiazolopyrimidine intermediate into the fused thiazolo[3,2-a]pyrimidine system. Under basic conditions (e.g., K₂CO₃ in DMF), bromomalononitrile facilitates dehydrogenation and ring closure, producing ethyl 3-amino-5-(4-(dimethylamino)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. This step introduces the C3-amino and C6-ester functionalities critical for downstream modifications.
Introduction of the (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene Group
The exocyclic double bond at C2 is installed via a Knoevenagel condensation between the thiazolopyrimidine core and 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
The pyrazole aldehyde is prepared through a two-step process:
-
Pyrazole Ring Formation : Ethyl hydrazine reacts with acetylacetone in ethanol under reflux to yield 1-ethyl-3,5-dimethyl-1H-pyrazole.
-
Formylation : Vilsmeier-Haack formylation introduces the aldehyde group at the C4 position. The pyrazole is treated with POCl₃ and DMF at 0–5°C, followed by hydrolysis to afford the aldehyde.
Knoevenagel Condensation
The thiazolopyrimidine core (1.0 eq) and pyrazole-4-carbaldehyde (1.2 eq) are condensed in the presence of piperidine (10 mol%) in refluxing ethanol. The reaction proceeds via deprotonation of the active methylene group (C3-amino) and subsequent nucleophilic attack on the aldehyde, yielding the (E)-configured product. The stereoselectivity arises from steric hindrance between the pyrazole methyl groups and the thiazolopyrimidine ring, favoring the trans isomer.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies show that ethanol or methanol provides higher yields (78–85%) compared to aprotic solvents like DMF (62%). Ultrasound irradiation (40 kHz) reduces reaction time from 12 hours to 2 hours by enhancing mass transfer and reducing activation energy.
Temperature and Time Dependence
Optimal results are achieved at 80°C for 6 hours under conventional heating or 2 hours under ultrasound. Elevated temperatures (>100°C) promote side reactions, such as over-oxidation of the aldehyde.
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the (E)-configuration, with a dihedral angle of 13.40° between the thiazolopyrimidine ring and the ethyl carboxylate group. The pyrazole ring is nearly orthogonal to the thiazolopyrimidine plane (80.57°), stabilized by intramolecular C–H···O interactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Conventional Heating | 78 | 12 | Low equipment requirements |
| Ultrasound | 85 | 2 | Enhanced efficiency |
| Microwave | 82 | 1.5 | Rapid heating, uniform conditions |
Ultrasound-assisted synthesis emerges as the most efficient, offering an 8–10% yield improvement over conventional methods.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during bromomalononitrile cyclization may yield isomeric byproducts. Employing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) improves regioselectivity, favoring the desired product.
Stability of the Pyrazole Aldehyde
The aldehyde group is prone to oxidation during storage. Stabilization is achieved by storing the compound under nitrogen at –20°C and using freshly distilled solvents in subsequent reactions.
Industrial-Scale Considerations
Q & A
Q. What are established synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives with aryl and heteroaryl substituents?
- Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example, thiazolo-pyrimidine cores are formed via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates. Substituents like the dimethylaminophenyl group are introduced via nucleophilic substitution or Suzuki coupling. The pyrazole-methylene moiety is often added through a Knoevenagel condensation, using aldehydes or ketones derived from pyrazole precursors . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., piperidine) are critical for optimizing yield and regioselectivity .
Q. How is the structural integrity of such compounds validated post-synthesis?
- Methodological Answer: Characterization relies on:
- NMR spectroscopy : Assigning proton environments (e.g., distinguishing E/Z isomers of methylene groups via coupling constants) .
- X-ray crystallography : Resolving crystal packing and confirming stereochemistry. For example, disorder in main residues (observed in similar compounds) requires refinement with constraints .
- Mass spectrometry : Validating molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for these compounds?
- Methodological Answer: Initial screens focus on antimicrobial or enzyme inhibition activity. Use standardized protocols:
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with controls like ciprofloxacin .
- Enzyme inhibition : Spectrophotometric assays targeting kinases or proteases, measuring IC50 values. Thiazolo-pyrimidines often show enhanced activity due to dual heterocyclic motifs .
Advanced Research Questions
Q. How do substituents on the pyrimidine and thiazole rings modulate biological activity?
- Methodological Answer: Structure-activity relationships (SAR) are explored via:
- Electron-withdrawing/donating groups : The dimethylaminophenyl group (electron-rich) enhances π-π stacking with target proteins, while fluorophenyl substituents (electron-poor) improve metabolic stability .
- Steric effects : Bulky pyrazole-methylene groups may hinder binding to shallow active sites but improve selectivity for deeper pockets .
- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate logP, polar surface area, and activity data from analogs .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and use reference compounds .
- Solubility differences : Use co-solvents (e.g., DMSO ≤1%) and confirm compound stability via HPLC before testing .
- Cellular vs. enzymatic assays : Compare results from cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays to distinguish direct target effects from off-target interactions .
Q. What strategies optimize reaction yields for Knoevenagel condensations in thiazolo-pyrimidine synthesis?
- Methodological Answer: Key optimizations include:
- Catalyst screening : Piperidine or morpholine as bases improve enolate formation .
- Solvent selection : Refluxing ethanol or toluene facilitates azeotropic water removal, shifting equilibrium toward product .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
